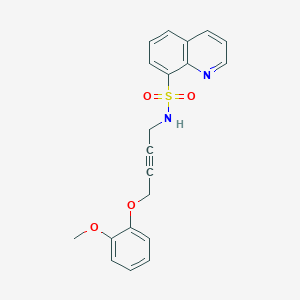
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” is a complex organic compound. It contains a quinoline moiety, which is a nitrogen-based heterocyclic aromatic compound . Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Molecular Structure Analysis
The molecular structure of this compound would include a quinoline ring, a sulfonamide group, and a methoxyphenoxy group. The quinoline ring system exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions, including nucleophilic and electrophilic substitution reactions . The specific chemical reactions that “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” would undergo are not specified in the sources I found.Scientific Research Applications
Overview
The compound N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide falls under the broader categories of quinoline and sulfonamide derivatives, which have been extensively researched for their diverse biological activities and applications in medicinal chemistry. While direct studies on this specific compound might be limited, insights can be drawn from the scientific research applications of its broader chemical classes: quinoxaline-containing sulfonamides and quinoline derivatives.
Quinoxaline-Containing Sulfonamides
Quinoxaline, a pharmacophore with broad applications in medicine and pharmacology, when combined with sulfonamide groups, shows enhanced therapeutic potential. The bioactivity of quinoxaline sulfonamide derivatives spans across various domains, including antibacterial, antifungal, anti-inflammatory, antitumor, and anticancer activities. These compounds are being investigated for their potential as lead compounds in the development of new therapeutic agents against a wide variety of diseases (Ali Irfan et al., 2021).
Quinoline and Its Derivatives
Quinoline derivatives, including those with sulfonamide linkages, have been recognized for their anticorrosive properties and potential applications in protecting metals from corrosion. The electron-rich nature of quinoline derivatives, especially those with polar substituents, allows for the formation of stable chelating complexes with metal surfaces, suggesting industrial applications beyond their biomedical significance (C. Verma et al., 2020).
Therapeutic Applications
Sulfonamide derivatives exhibit a range of pharmacological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. N-Sulfonylamino azinones, for instance, have attracted attention for their diuretic, antihypertensive, and anticancer properties, highlighting the potential of sulfonamide-based compounds in treating various conditions (G. Elgemeie et al., 2019).
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on the specific compound and its intended use. Quinoline derivatives have been found to have various bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . The specific mechanism of action for “N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide” is not specified in the sources I found.
properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4S/c1-25-17-10-2-3-11-18(17)26-15-5-4-14-22-27(23,24)19-12-6-8-16-9-7-13-21-20(16)19/h2-3,6-13,22H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKUEBJGOFFZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-Cyano-3-[2-(dimethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2999637.png)
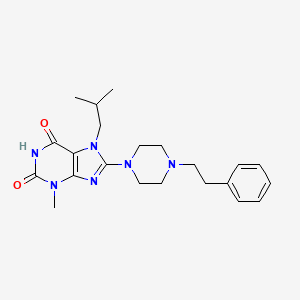
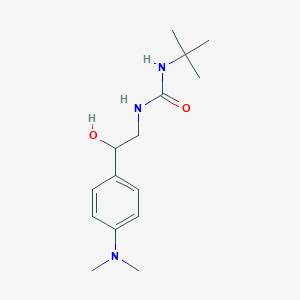

![8-(4-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2999646.png)
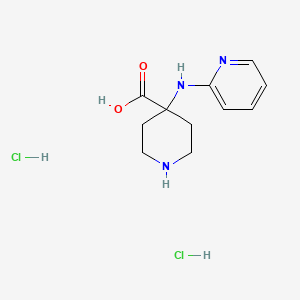
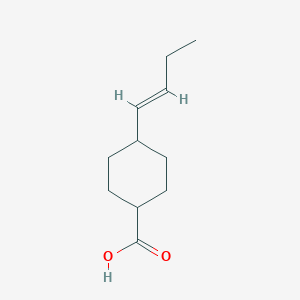
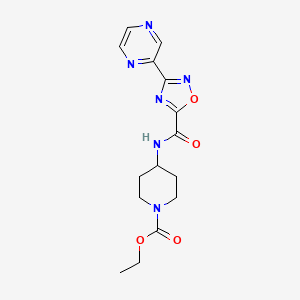
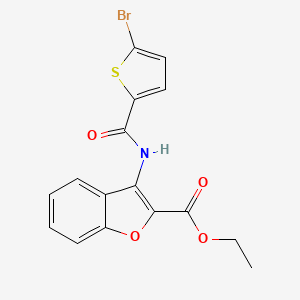
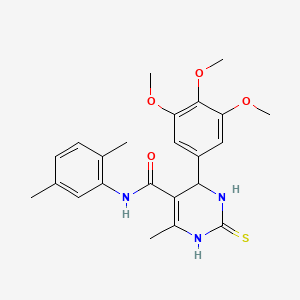

![3-(3,4-Dimethoxyphenyl)-6-(isopropylthio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999656.png)
